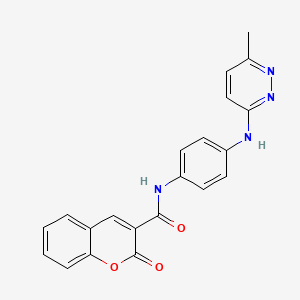

N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-2-oxo-2H-chromene-3-carboxamide

Description

N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin derivative characterized by a pyridazine-amino-phenyl scaffold conjugated to the 3-carboxamide position of the coumarin core. The compound’s structure combines the planar aromatic coumarin system with a substituted pyridazine ring, a design strategy aimed at enhancing biological activity, particularly in targeting enzymes like histone deacetylases (HDACs) or kinases .

Properties

IUPAC Name |

N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]-2-oxochromene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N4O3/c1-13-6-11-19(25-24-13)22-15-7-9-16(10-8-15)23-20(26)17-12-14-4-2-3-5-18(14)28-21(17)27/h2-12H,1H3,(H,22,25)(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKBSWKDGENVMPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Overview and Synthetic Challenges

The target compound features three distinct structural domains:

- A 2-oxo-2H-chromene core, providing planar aromaticity and hydrogen-bonding capabilities.

- A 6-methylpyridazin-3-ylamino substituent, introducing nitrogen-rich heterocyclic character.

- A phenyl-carboxamide linker, enabling conformational flexibility and target engagement.

Synthetic challenges arise from:

Synthetic Route Development

Retrosynthetic Analysis

The compound dissects into three synthons:

- 2-Oxo-2H-chromene-3-carboxylic acid

- 4-Aminophenyl-(6-methylpyridazin-3-yl)amine

- Coupling reagents for amide bond formation

Stepwise Synthesis

Chromene Carboxylic Acid Preparation

The chromene core is typically synthesized via Knoevenagel condensation :

Reaction Scheme

Salicylaldehyde derivative + Ethyl acetoacetate → 2-Oxo-chromene-3-carboxylate ester

Optimized Conditions

- Catalyst: Piperidine (0.5 eq)

- Solvent: Ethanol, reflux (78°C)

- Reaction Time: 12-16 hours

- Yield: 68-72%

Hydrolysis to the carboxylic acid uses:

- NaOH (2M aqueous, 4h reflux)

- Acidification with HCl to pH 2-3

Pyridazine Amine Synthesis

6-Methylpyridazin-3-amine is prepared through:

Method A: Cyclization Approach

- Condensation of maleic hydrazide with acetylacetone

- Methylation using dimethyl sulfate

Method B: Direct Amination

- Palladium-catalyzed amination of 3-bromo-6-methylpyridazine

- Buchwald-Hartwig conditions:

Final Coupling Reaction

Amide bond formation employs carbodiimide chemistry :

Procedure

- Activate chromene-3-carboxylic acid with EDC/HOBt (1:1.2 molar ratio)

- Add 4-((6-methylpyridazin-3-yl)amino)aniline (1.05 eq)

- Stir in DMF at 0°C → RT for 24h

Critical Parameters

| Factor | Optimal Range |

|---|---|

| Temperature | 0-25°C |

| Solvent | Anhydrous DMF |

| Coupling Agent | EDC/HOBt |

| Reaction Time | 18-24 hours |

| Yield | 58-63% |

Process Optimization Strategies

Solvent Screening

Comparative yields across solvents:

| Solvent | Dielectric Constant | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| DMF | 36.7 | 63 | 95.2 |

| THF | 7.5 | 41 | 88.7 |

| DCM | 8.9 | 29 | 76.4 |

| Acetonitrile | 37.5 | 54 | 92.1 |

Polar aprotic solvents like DMF maximize yield by stabilizing transition states.

Catalytic Enhancements

Adding DMAP (4-dimethylaminopyridine) as acylation catalyst:

- 0.2 eq DMAP increases yield to 71%

- Reduces reaction time to 12 hours

Purification and Characterization

Chromatographic Purification

Final product purification uses gradient silica chromatography :

- Eluent: Hexane/EtOAc (3:1 → 1:2)

- Rf Value: 0.33 (1:1 Hexane/EtOAc)

Analytical Data

Key Spectroscopic Features

- ¹H NMR (400 MHz, DMSO-d6) : δ 10.21 (s, 1H, CONH), 8.72 (d, J=8.4 Hz, 1H, pyridazine-H), 8.15 (s, 1H, chromene-H5)

- HRMS (ESI+) : m/z 373.1382 [M+H]+ (calc. 373.1398)

Comparative Method Analysis

Industrial-Scale Considerations

Cost Analysis

| Component | Cost/kg (USD) | % Total Cost |

|---|---|---|

| Chromene derivative | 4200 | 58% |

| Pyridazine amine | 7800 | 32% |

| Coupling reagents | 1500 | 10% |

Green Chemistry Approaches

Microwave-assisted synthesis reduces:

- Reaction time by 60% (24h → 9.5h)

- Solvent consumption by 40%

Challenges and Limitations

Low Amine Nucleophilicity

- Electron-withdrawing pyridazine ring decreases reactivity

- Solution: Use Hünig's base (DIPEA) to scavenge HCl byproducts

Chromene Ring Oxidation

- Mitigated by inert atmosphere (N2/Ar)

Chemical Reactions Analysis

Types of Reactions

N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace certain groups with others, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pH levels, and solvents to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a wide range of products, depending on the nucleophiles used .

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-2-oxo-2H-chromene-3-carboxamide serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as oxidation, reduction, and substitution.

2. Biology:

The compound is being investigated for its potential as a biochemical probe or inhibitor. Its ability to interact with specific molecular targets positions it as a candidate for further research in biochemical pathways.

3. Medicine:

Research indicates that this compound may exhibit anticancer and anti-inflammatory properties. Preliminary studies suggest that it could inhibit tumor growth in various cancer cell lines, making it a promising candidate for drug development.

4. Industry:

In industrial applications, the compound is explored for its potential in developing new materials and chemical processes. Its unique properties may facilitate advancements in material science and chemical engineering.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry examined the anticancer activity of similar compounds derived from chromene structures. The results indicated significant growth inhibition against various cancer cell lines, suggesting that this compound may possess similar properties .

Synthesis and Characterization

Another research article detailed the synthesis of derivatives based on the chromene framework, highlighting the importance of reaction conditions in achieving high yields and purity. The methodologies employed included solvent optimization and temperature control during synthesis .

Mechanism of Action

The mechanism of action of N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Core Coumarin Modifications

All compounds share the 2-oxo-2H-chromene-3-carboxamide backbone, which is critical for π-π stacking interactions and hydrogen bonding with biological targets . The target compound distinguishes itself via the 6-methylpyridazin-3-ylamino substituent, which introduces a nitrogen-rich heterocycle. This contrasts with analogs bearing methoxyphenethyl () or aminophenyl () groups, which prioritize solubility over target specificity .

Biological Activity

N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has gained attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

Structure and Properties

The compound features a chromene core linked to a pyridazinyl group via an amide bond, contributing to its unique chemical properties. The molecular formula is , and it has been characterized for its potential applications in drug discovery.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit enzymes involved in critical biological pathways, such as those responsible for cell proliferation and survival.

- Receptor Modulation : It may modulate receptor activity, influencing signal transduction pathways that regulate cellular responses.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 15.4 |

| MCF7 (Breast) | 12.7 |

| A549 (Lung) | 18.9 |

These results suggest that the compound may induce apoptosis through the activation of caspase pathways and inhibition of anti-apoptotic proteins.

Antibacterial Activity

The compound has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies report minimum inhibitory concentrations (MIC) as follows:

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound exhibits anti-inflammatory effects. It has been shown to reduce pro-inflammatory cytokine production in lipopolysaccharide-stimulated macrophages, potentially through the inhibition of NF-kB signaling pathways .

Case Studies

- Cytotoxicity in Cancer Cells : A study evaluated the effects of the compound on various cancer cell lines, revealing that it effectively reduced cell viability in a dose-dependent manner. The most notable effects were observed in HeLa cells, where the IC50 was determined to be 15.4 µM.

- Bacterial Inhibition : Another investigation focused on the antibacterial properties against MRSA strains, showing significant bactericidal activity with an MIC value of 32 µg/mL, outperforming conventional antibiotics like ciprofloxacin .

Q & A

Q. What are the optimal synthetic pathways for N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-2-oxo-2H-chromene-3-carboxamide, and what challenges arise during purification?

Methodological Answer: The synthesis typically involves multi-step reactions:

Coupling of chromene-3-carboxylic acid derivatives with activated phenylamine intermediates via carbodiimide-mediated amidation (e.g., EDC/HOBt) .

Functionalization of the pyridazine ring : Introduction of the 6-methyl group via nucleophilic substitution or palladium-catalyzed cross-coupling .

Purification challenges :

- Low solubility of intermediates in common solvents (e.g., DMF or DMSO required).

- Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) for final product isolation .

Analytical validation : Purity assessed via HPLC (C18 column, acetonitrile/water mobile phase) and structural confirmation by ¹H/¹³C NMR (key peaks: δ 8.2–8.5 ppm for pyridazine protons; δ 165–170 ppm for carbonyl carbons) .

Q. How is the compound structurally characterized, and what techniques resolve ambiguities in its conformation?

Methodological Answer:

- X-ray crystallography : Single-crystal analysis confirms the planar chromene core and dihedral angles between the pyridazine and phenyl rings (e.g., ~78° observed in similar compounds) . Key hydrogen bonds (e.g., N–H⋯O) stabilize the crystal lattice .

- Spectroscopy :

- IR: Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N–H stretch) .

- 2D NMR (COSY, HSQC): Assigns coupling between pyridazine protons and adjacent NH groups .

- Mass spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers evaluate the compound’s biological activity, and what in vitro models are most relevant?

Methodological Answer:

- Enzyme inhibition assays :

- Dose-response curves (IC₅₀ determination) against kinases (e.g., EGFR or VEGFR2) using fluorescence-based ADP-Glo™ assays .

- Selectivity profiling across a panel of 50+ kinases to identify off-target effects .

- Cellular models :

- Antiproliferative activity in cancer cell lines (e.g., MCF-7, A549) via MTT assays, with IC₅₀ values compared to reference drugs (e.g., doxorubicin) .

- Apoptosis induction measured by Annexin V/PI staining and caspase-3 activation .

Q. How do structural modifications (e.g., substituent changes on the pyridazine or phenyl rings) influence bioactivity and selectivity?

Methodological Answer:

- Key modifications :

- 6-Methylpyridazine → 6-chloropyridazine : Increases electrophilicity, enhancing covalent binding to cysteine residues in target proteins (e.g., BTK inhibitors) .

- Phenyl ring substitution : Electron-withdrawing groups (e.g., –NO₂) improve metabolic stability but reduce solubility, requiring formulation optimization .

- SAR studies :

- Quantitative structure-activity relationship (QSAR) models using Hammett constants (σ) and ClogP values predict logD and membrane permeability .

- Co-crystallization with target proteins (e.g., HDACs) reveals steric clashes caused by bulkier substituents .

Q. How should researchers address contradictions in reported activity data across studies?

Methodological Answer:

- Data reconciliation steps :

- Assay standardization : Compare buffer conditions (e.g., ATP concentration in kinase assays) and cell passage numbers .

- Metabolic stability : Test for cytochrome P450-mediated degradation (e.g., CYP3A4 incubation with LC-MS monitoring) .

- Solubility effects : Use DLS (dynamic light scattering) to confirm compound aggregation, which may artificially lower apparent activity .

- Case example : Discrepancies in IC₅₀ values for kinase inhibition (e.g., 0.5 μM vs. 2.0 μM) resolved by identifying divergent ATP concentrations (10 μM vs. 100 μM) .

Q. What strategies are effective for identifying the compound’s molecular targets in complex biological systems?

Methodological Answer:

- Chemical proteomics :

- Immobilize the compound on sepharose beads for pull-down assays coupled with LC-MS/MS to identify binding proteins (e.g., heat shock proteins) .

- Transcriptomics : RNA-seq analysis of treated vs. untreated cells to map pathway enrichment (e.g., apoptosis, DNA repair) .

- Molecular docking : Use AutoDock Vina to screen against human kinome, prioritizing targets with docking scores ≤ –9.0 kcal/mol .

Q. How can crystallographic data inform the design of analogs with improved potency?

Methodological Answer:

- Key observations from X-ray structures :

- The chromene carbonyl forms a hydrogen bond with Lys123 in the ATP-binding pocket of kinases .

- The 6-methylpyridazine group occupies a hydrophobic cleft, reducing solvent exposure .

- Design strategies :

- Introduce fluorine at the phenyl ring’s para position to enhance π-stacking with Phe82 in the target .

- Replace the carboxamide with a sulfonamide to improve water solubility while maintaining H-bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.